1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol
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Overview
Description
1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₇N₃O₇S and its molecular weight is 677.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Drug Discovery
Heterocyclic compounds, like imidazolones and imidazoles, are central to pharmaceutical development due to their diverse biological activities. Research shows that 5-oxo-imidazolone derivatives, which share a structural motif with the chemical compound , are crucial for modern drug discovery, emphasizing their role in synthesizing compounds with significant pharmacological profiles (Yellasubbaiah et al., 2021).
Antitumor Activity
Imidazole derivatives, including structures similar to the given compound, have been explored for their antitumor activities. These compounds, through various modifications, have shown potential in the search for new antitumor drugs, illustrating the compound's relevance in cancer research (Iradyan et al., 2009).
DNA Interaction Studies
The study of compounds that interact with DNA, such as minor groove binders, is crucial for understanding genetic regulation and mutation prevention. Research on Hoechst 33258 analogues, which bind to DNA's minor groove, suggests that the compound could be relevant for designing drugs that target DNA directly, potentially for cancer treatment or genetic disorders (Issar & Kakkar, 2013).
Cytochrome P450 Enzyme Inhibitors
The role of cytochrome P450 enzymes in drug metabolism makes inhibitors of these enzymes, like the compound , significant for reducing drug-drug interactions and enhancing therapeutic efficacy. Studies reviewing chemical inhibitors of P450 isoforms provide insight into how such compounds can be used to modulate metabolism, indicating potential research applications in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Antioxidant and Enzymatic Reaction Modulation
Research on the antioxidant capacity of compounds like ABTS and their reaction pathways illustrates the compound's potential application in studying oxidative stress and its mitigation, relevant for conditions such as aging, cancer, and neurodegenerative diseases (Ilyasov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-17-13-27(14-18-30)37(26-9-4-3-5-10-26,28-15-19-31(45-2)20-16-28)47-24-29(41)23-46-22-8-21-38-34(42)12-7-6-11-33-35-32(25-48-33)39-36(43)40-35/h3-5,9-10,13-20,29,32-33,35,41H,6-8,11-12,21-25H2,1-2H3,(H,38,42)(H2,39,40,43)/t29?,32-,33-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBLIWVTJDGHP-RCRWHYPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.